Superior σ₁ Receptor Affinity and Selectivity of 1,4-Diazepane Scaffold Over Piperazine
The seven-membered 1,4-diazepane (homopiperazine) scaffold provides a quantifiable and substantial improvement in σ₁ receptor affinity and selectivity compared to its direct six-membered homolog, the piperazine scaffold. This class-level inference establishes the 1,4-diazepane core as a privileged scaffold for σ₁ receptor targeting, a key differentiator from piperazine-based alternatives [1].
| Evidence Dimension | σ₁ Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | For a 1,4-dibenzyl-1,4-diazepane derivative (4a), Ki = 7.4 nM [1]. |
| Comparator Or Baseline | For a structurally analogous 1,4-dibenzyl-piperazine derivative (3a), Ki = 38 nM [1]. |
| Quantified Difference | The 1,4-diazepane derivative exhibits an approximately 5.1-fold higher affinity (lower Ki) than the piperazine analog. |
| Conditions | Radioligand binding assays using guinea pig brain membrane preparations. |
Why This Matters
For projects targeting the σ₁ receptor, selecting a 1,4-diazepane-based core over a piperazine one is supported by class-level data showing a >5-fold improvement in binding affinity and enhanced subtype selectivity, which can streamline hit-to-lead optimization.
- [1] Bedürftig, S.; Wünsch, B. 1,4-Diazepanes derived from (S)-serine – Homopiperazines with improved σ1 (sigma) receptor affinity and selectivity. Eur. J. Med. Chem. 2009, 44, 1955-1965. DOI: 10.1016/j.ejmech.2008.11.002. View Source
